molecular formula C16H19N5O B7553507 1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide

1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide

Cat. No. B7553507
M. Wt: 297.35 g/mol
InChI Key: UNRAVXZMSFUSDJ-UHFFFAOYSA-N
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Description

1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide, also known as EPYC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide exerts its therapeutic effects through various mechanisms of action, including inhibition of protein kinases, modulation of transcription factors, and regulation of cellular signaling pathways. In cancer research, 1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide inhibits the activity of protein kinases, such as AKT and ERK, which are involved in cell proliferation and survival. In inflammation research, 1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide inhibits the activation of transcription factors, such as NF-κB, which are involved in the production of pro-inflammatory cytokines. Additionally, 1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide can regulate cellular signaling pathways, such as the MAPK and PI3K/AKT pathways, which are involved in various cellular processes.
Biochemical and Physiological Effects:
1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide has various biochemical and physiological effects, depending on the disease and the cellular context. In cancer research, 1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation research, 1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide can reduce the production of pro-inflammatory cytokines, inhibit the migration and activation of immune cells, and promote tissue repair. Additionally, 1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide has been shown to have neuroprotective effects, such as preventing neuronal cell death, reducing neuroinflammation, and improving cognitive function.

Advantages and Limitations for Lab Experiments

1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. Additionally, 1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide can be easily synthesized and purified, making it readily available for research purposes. However, 1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide also has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

May include the optimization of 1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide derivatives with improved pharmacokinetic properties, the identification of novel targets and pathways for 1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide, and the evaluation of 1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide in preclinical and clinical trials. Additionally, 1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide may have applications in other areas of research, such as infectious diseases and metabolic disorders.
In conclusion, 1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide is a chemical compound with significant potential for therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide as a novel therapeutic agent.

Synthesis Methods

1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide can be synthesized using a multi-step method that involves the reaction of 6-ethyl-2-pyridin-2-ylpyrimidin-4-amine with 2-bromo-1-(pyrrolidin-2-yl)ethanone, followed by N-alkylation with 1,2-dibromoethane and subsequent deprotection with sodium methoxide. The final product is obtained through crystallization and purification.

Scientific Research Applications

1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis. Inflammation research has also shown that 1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide has been studied for its potential neuroprotective effects, as it can prevent neuronal cell death and improve cognitive function.

properties

IUPAC Name

1-(6-ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-2-11-10-14(21-9-5-7-13(21)15(17)22)20-16(19-11)12-6-3-4-8-18-12/h3-4,6,8,10,13H,2,5,7,9H2,1H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRAVXZMSFUSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCCC3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Ethyl-2-pyridin-2-ylpyrimidin-4-yl)pyrrolidine-2-carboxamide

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